methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17N3O7 and its molecular weight is 351.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10664989 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
The research on 2,4-diamino-6-hydroxypyrimidines, related to the given compound, demonstrates their significance in the development of antiviral agents. These compounds, after undergoing various chemical modifications, exhibit inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, highlighting their potential in antiviral therapy Hocková et al., 2003.
Liquid Crystal Properties
Another study focuses on the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, revealing their application in creating nematic and smectic liquid crystals. This research underlines the compound's utility in materials science, particularly in the development of liquid crystal displays Mikhaleva, 2003.
Antioxidant and Radioprotective Activities
A novel pyrimidine derivative showcased significant in vitro antioxidant activity and in vivo radioprotective properties. This study suggests the compound's potential in mitigating oxidative stress caused by ionizing radiation, which is crucial for cancer treatment and radioprotection Mohan et al., 2014.
Antimicrobial Analysis
Research into chromone-pyrimidine coupled derivatives, facilitated by ionic liquid-promoted synthesis, demonstrates the compound's antimicrobial efficacy. The study includes a comprehensive analysis of antifungal and antibacterial activities, enzyme assays, docking studies, and toxicity assessments, indicating its potential as a candidate for new antimicrobial agents Tiwari et al., 2018.
Synthesis of Novel Compounds
The compound's derivatives are integral to the synthesis of new chemical entities with potential applications in drug development and material science. Investigations into the chemical reactivity of biginelli type compounds and their conversion into diverse dihydropyrimidine derivatives underscore the compound's versatility in synthetic chemistry Namazi et al., 2001.
Properties
IUPAC Name |
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7/c1-4-25-13-9(19)6-5-8(12(13)18(22)23)11-10(14(20)24-3)7(2)16-15(21)17-11/h5-6,11,19H,4H2,1-3H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVIEKNOWIWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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